![molecular formula C11H12N2O4 B12614780 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine CAS No. 922143-57-5](/img/structure/B12614780.png)
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole nucleus.
Hydroperoxidation: The indole nucleus undergoes hydroperoxidation to introduce the hydroperoxy group at the 3-position.
Amino Acid Coupling: The hydroperoxy-indole is then coupled with L-alanine to form the final compound.
The reaction conditions for these steps may vary, but they generally involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as halogens or alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy-indole derivatives, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine involves its interaction with specific molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with various cellular components, leading to biological effects. The indole nucleus can also interact with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
922143-57-5 |
|---|---|
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[(3S)-3-hydroperoxyindol-3-yl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-8(10(14)15)5-11(17-16)6-13-9-4-2-1-3-7(9)11/h1-4,6,8,16H,5,12H2,(H,14,15)/t8-,11+/m0/s1 |
InChI-Schlüssel |
QJNLMTZCAGQBOB-GZMMTYOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@](C=N2)(C[C@@H](C(=O)O)N)OO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C=N2)(CC(C(=O)O)N)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


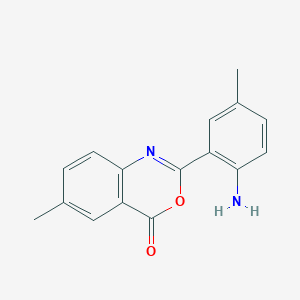
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
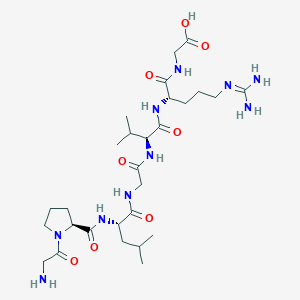
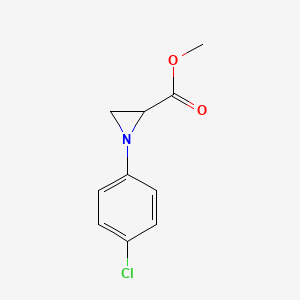
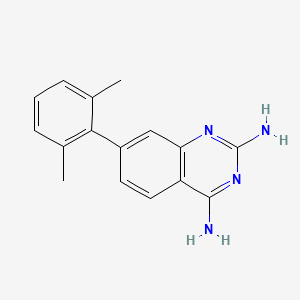
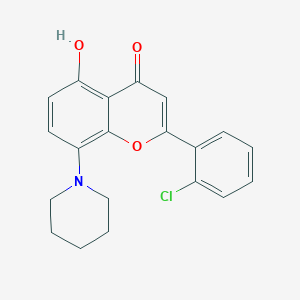
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)

![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
